4-Bromo-2-trifluoromethoxy-1-vinyl-benzene
CAS No.:
Cat. No.: VC13719219
Molecular Formula: C9H6BrF3O
Molecular Weight: 267.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3O |
|---|---|
| Molecular Weight | 267.04 g/mol |
| IUPAC Name | 4-bromo-1-ethenyl-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H6BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h2-5H,1H2 |
| Standard InChI Key | QRSUQNLJLAINAN-UHFFFAOYSA-N |
| SMILES | C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |
| Canonical SMILES | C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 4-bromo-2-(trifluoromethoxy)-1-vinylbenzene reflects its substitution pattern:
-
Bromine at position 4
-
Trifluoromethoxy (-OCF₃) at position 2
-
Vinyl (-CH=CH₂) at position 1
Its molecular formula is C₉H₆BrF₃O, with a calculated molecular weight of 266.95 g/mol (derived from isotopic masses: C=12.01, H=1.008, Br=79.90, F=19.00, O=16.00).
Comparative Structural Analysis
The compound’s uniqueness lies in its combination of electron-withdrawing (-OCF₃) and π-electron-rich (vinyl) groups. Table 1 contrasts its properties with structurally related compounds:
The vinyl group introduces steric and electronic effects distinct from ethoxy or fluoro substituents, influencing reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Retrosynthetic Pathways
Two plausible routes are proposed based on methods for analogous brominated aromatics:
Route 1: Vinylation via Wittig Reaction
-
Starting Material: 4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Reagent: Methyltriphenylphosphonium bromide (Wittig reagent)
-
Conditions: Base (e.g., NaH) in anhydrous THF, 0°C to room temperature.
-
Outcome: Formation of the vinyl group via ylide-mediated alkene synthesis.
Route 2: Palladium-Catalyzed Coupling
-
Starting Material: 4-Bromo-2-(trifluoromethoxy)iodobenzene
-
Reagent: Vinylboronic acid (Suzuki-Miyaura coupling)
-
Catalyst: Pd(PPh₃)₄, K₂CO₃ in dioxane/water (3:1), 80°C.
-
Outcome: Direct introduction of the vinyl group via cross-coupling.
Industrial-Scale Considerations
Continuous flow reactors could optimize yield and safety by minimizing intermediate isolation. The trifluoromethoxy group’s stability under high-temperature conditions supports scalable processes.
Physicochemical Properties
Predicted Physicochemical Parameters
Using computational models and analog data :
-
Boiling Point: ~210–220°C (estimated via group contribution methods)
-
Solubility: Low in water (<0.1 g/L); soluble in polar aprotic solvents (e.g., DMF, DMSO).
-
LogP (Octanol-Water): 3.2 ± 0.3 (indicative of moderate hydrophobicity).
Spectroscopic Profiles
-
¹H NMR (CDCl₃, predicted): δ 7.65 (d, J=8.4 Hz, 1H, H3), 7.48 (d, J=8.4 Hz, 1H, H5), 6.95 (s, 1H, H6), 5.85 (dd, J=17.6, 10.8 Hz, 1H, CH=CH₂), 5.35 (d, J=17.6 Hz, 1H, CH=CH₂), 5.25 (d, J=10.8 Hz, 1H, CH=CH₂).
-
¹³C NMR: δ 151.2 (C-OCF₃), 134.8 (C-Br), 128.5–115.3 (aromatic and vinyl carbons).
Applications in Scientific Research
Pharmaceutical Intermediate
The vinyl group enables participation in Diels-Alder or Heck reactions, facilitating the synthesis of polycyclic scaffolds. For example, analogous brominated trifluoromethoxy compounds are intermediates in antitubulin agents .
Materials Science
The electron-deficient aromatic system could serve as a monomer in conductive polymers, leveraging the -OCF₃ group’s electron-withdrawing effects to modulate band gaps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume